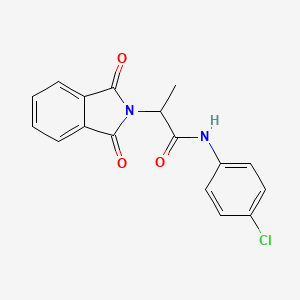
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is an organic compound that belongs to the class of amides. It features a 4-chlorophenyl group and a 1,3-dioxo-1,3-dihydro-isoindol-2-yl group attached to a propionamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide typically involves the following steps:
Formation of the Isoindole Derivative: The isoindole derivative can be synthesized through the cyclization of an appropriate precursor, such as phthalic anhydride, with an amine.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinated aromatic compound.
Formation of the Propionamide Backbone: The final step involves the formation of the propionamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions, including the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. Specific details would require consultation with industrial chemistry resources.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide: Similar structure with an acetamide backbone.
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyramide: Similar structure with a butyramide backbone.
Uniqueness
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, particularly against glioma cells, as well as its mechanism of action and safety profile.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a chloro-substituted phenyl group and an isoindole derivative. The compound's chemical formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN2O3 |
| Molecular Weight | 318.74 g/mol |
| SMILES | CC(=O)N(c1ccc(Cl)cc1)C(=O)c2c(=O)n(c(=O)c2)C(=O)C |
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. A significant focus has been on its effects against glioblastoma, a highly aggressive form of brain cancer.
- Inhibition of Glioma Cell Growth :
- Mechanism of Action :
Safety Profile
The safety profile of this compound indicates that it causes less cytotoxicity in normal cells compared to cancer cells. This selective toxicity is advantageous for therapeutic applications as it reduces potential side effects associated with conventional chemotherapy .
Case Studies
In a recent study involving primary patient-derived glioblastoma models, the compound was tested for its efficacy in inhibiting neurosphere formation—a key characteristic of glioma stem cells. Results indicated that the compound significantly reduced neurosphere formation at concentrations that were non-toxic to surrounding healthy tissues .
Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(15(21)19-12-8-6-11(18)7-9-12)20-16(22)13-4-2-3-5-14(13)17(20)23/h2-10H,1H3,(H,19,21) |
InChI Key |
ICXCBSUHNIUMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















